2-Methyl-1H-pyrrole-3-carbonitrile

Description

Chemical Identity and Structural Classification

This compound belongs to the class of nitrogen-containing heterocyclic compounds, specifically categorized as a substituted pyrrole derivative. The compound possesses the molecular formula C6H6N2 and exhibits a molecular weight of 106.13 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is this compound, and it is registered under Chemical Abstracts Service number 26187-27-9.

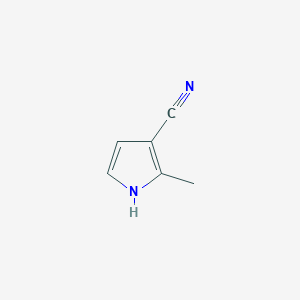

The structural architecture of this compound consists of a five-membered aromatic ring containing one nitrogen atom, with a methyl group (-CH3) attached at the 2-position and a carbonitrile group (-C≡N) positioned at the 3-carbon. The pyrrole ring system exhibits aromatic character due to the delocalization of six π electrons, following Hückel's rule for aromaticity. The nitrogen atom in the pyrrole ring is sp2 hybridized and contributes two electrons from its lone pair to the aromatic π system.

The compound's structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for the compound is CC1=C(C=CN1)C#N, while the International Chemical Identifier key is ZOAISSYFNQZAAW-UHFFFAOYSA-N. These standardized representations facilitate database searches and computational chemistry applications.

The compound demonstrates characteristic features of both pyrrole derivatives and nitrile-containing molecules. The pyrrole moiety contributes to the compound's aromatic stability and provides sites for potential electrophilic aromatic substitution reactions. Simultaneously, the carbonitrile functional group serves as an electron-withdrawing substituent that can participate in various nucleophilic addition reactions and cycloaddition processes.

Historical Context and Discovery

The development and characterization of this compound can be traced within the broader historical context of pyrrole chemistry advancement. The compound was first documented in chemical databases in 2005, with subsequent modifications and updates occurring as recently as 2025. This timeline reflects the ongoing research interest and evolving understanding of pyrrole-based carbonitrile compounds.

The synthesis of pyrrole carbonitriles, including this compound, has been achieved through various methodological approaches developed over several decades. Research in pyrrole chemistry has demonstrated multiple synthetic pathways for constructing pyrrole carbonitrile frameworks. One significant advancement involved the development of processes for producing pyrrole-2-carbonitriles through reactions with chlorosulfonyl isocyanate in the presence of specific solvents and subsequent treatment with N,N-dialkylformamide reagents.

The exploration of substituted pyrrole carbonitriles gained momentum through investigations into their potential applications in pharmaceutical and agrochemical industries. Research has shown that pyrrole derivatives exhibit wide-ranging applications as pharmaceuticals, agrochemicals, and veterinary products, with additional utility as antioxidants and photographic developers. This broad applicability has driven continued interest in developing efficient synthetic methods for accessing various pyrrole carbonitrile derivatives.

Historical research efforts have also focused on understanding the mechanistic aspects of pyrrole carbonitrile formation. Studies have revealed that certain synthetic pathways involve ring contraction processes, where pyridine derivatives can undergo transformation to yield pyrrole carbonitrile products. These mechanistic insights have contributed to the development of more targeted synthetic approaches for obtaining specific pyrrole carbonitrile isomers.

Significance in Heterocyclic Chemistry

This compound holds substantial significance within heterocyclic chemistry due to its unique combination of structural features and reactive properties. The compound exemplifies the importance of nitrogen-containing heterocycles in modern organic chemistry, particularly in the context of pharmaceutical development and materials science applications.

The pyrrole ring system represents one of the fundamental building blocks in heterocyclic chemistry, contributing to the structure of numerous biologically active compounds. Pyrrole derivatives are widely distributed in nature and play vital roles in the metabolism of all living cells. The presence of the pyrrole framework in essential biomolecules such as vitamin B12, bile pigments, and porphyrins of heme and chlorophyll underscores the fundamental importance of this heterocyclic system.

The carbonitrile functionality in this compound adds another dimension of chemical versatility to the molecule. Nitrile groups are known for their ability to participate in various chemical transformations, including nucleophilic additions, cycloadditions, and hydrolysis reactions to form carboxylic acids or amides. This reactivity profile makes pyrrole carbonitriles valuable intermediates in synthetic organic chemistry.

Recent research has highlighted the antimicrobial potential of pyrrole carbonitrile derivatives. Studies have demonstrated that certain pyrrole-3-carbonitrile compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings contribute to the growing interest in developing new antibacterial agents based on pyrrole scaffolds, particularly in the context of addressing antibiotic resistance challenges.

The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex heterocyclic systems. Research has shown that pyrrole carbonitriles can serve as precursors for the synthesis of various nitrogen-containing heterocycles through cyclization and condensation reactions. This synthetic utility positions this compound as a valuable building block for accessing diverse chemical structures.

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, ranging from fundamental structural studies to applied research in pharmaceutical and materials science. Primary research efforts focus on understanding the compound's chemical behavior, optimizing synthetic methodologies, and exploring potential applications in various technological fields.

Synthetic methodology development represents a central research objective for this compound. Current research aims to establish efficient, scalable, and environmentally sustainable synthetic routes for producing this compound and related derivatives. Studies have investigated various synthetic approaches, including cycloaddition reactions of mercapto compounds with malononitrile derivatives under phase transfer catalysis conditions. These investigations seek to achieve high yields while minimizing environmental impact and reducing production costs.

Structure-activity relationship studies constitute another important research direction. Researchers are systematically investigating how structural modifications to the pyrrole carbonitrile framework affect biological activity and chemical reactivity. These studies involve synthesizing series of related compounds with varying substituents and evaluating their properties to establish predictive models for designing new molecules with desired characteristics.

The exploration of this compound as an intermediate in complex organic synthesis represents a significant research scope. Studies focus on developing methods for transforming the compound into more elaborate heterocyclic systems through various chemical reactions. This research includes investigating cyclization reactions, condensation processes, and metal-catalyzed transformations that can convert the pyrrole carbonitrile into structurally diverse products.

Computational chemistry studies form an integral part of the research landscape for this compound. Researchers employ quantum mechanical calculations and molecular modeling techniques to understand the compound's electronic structure, predict reactivity patterns, and guide synthetic planning. These computational approaches complement experimental investigations and provide insights into reaction mechanisms and thermodynamic properties.

The scope of current research also encompasses the development of analytical methods for characterizing this compound and monitoring its chemical transformations. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, are employed to establish structural confirmation and purity assessment protocols. These analytical developments support both fundamental research and practical applications of the compound.

Properties

IUPAC Name |

2-methyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-5-6(4-7)2-3-8-5/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAISSYFNQZAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341141 | |

| Record name | 2-Methyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26187-27-9 | |

| Record name | 2-Methyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Component Synthesis from α-Hydroxyketones and Amines

A concise and efficient synthetic route involves a three-component reaction between substituted phenacyl bromides (converted to α-hydroxyketones), oxoacetonitriles, and primary amines in the presence of acetic acid in ethanol. This method produces N-substituted 2,3,5-functionalized pyrroles, including derivatives of 2-methyl-1H-pyrrole-3-carbonitrile.

-

- α-Hydroxyketones are prepared from substituted phenacyl bromides using sodium formate.

- The α-hydroxyketones react with oxoacetonitriles and primary amines at 70 °C for 3 hours.

- The reaction mixture is evaporated and purified by silica gel chromatography to isolate the pyrrole derivatives.

-

- High yields (up to 95% for related pyrrole derivatives).

- Mild reaction conditions.

- Versatility in substituent introduction on the pyrrole ring.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| α-Hydroxyketone synthesis | Phenacyl bromide + sodium formate | Intermediate α-hydroxyketones |

| Pyrrole formation | α-Hydroxyketones + oxoacetonitriles + primary amines + AcOH, EtOH, 70 °C, 3 h | N-substituted pyrroles, 80-95% yields |

This method was demonstrated for pyrrole 15 to BM212 2a conversion, showcasing the power of the three-component reaction and the ability to functionalize the pyrrole ring effectively.

Condensation and Cyclization with Active Methylene Compounds

Another approach involves the condensation of pyrrole intermediates bearing aldehyde or ketone groups with active methylene nitriles or ketones, followed by cyclization to form bispyrrole derivatives, including this compound analogs.

-

- The electrophilic carbonyl carbon of the pyrrole intermediate reacts with malononitrile or related active methylene compounds.

- The intermediate undergoes dehydration and intramolecular cyclization via nucleophilic attack of the pyrrole NH on the cyano group.

Spectroscopic Characterization:

- IR confirms cyano (around 2187 cm⁻¹) and amino groups.

- NMR shows characteristic pyrrole proton signals.

- Mass spectrometry confirms molecular weights consistent with the target compounds.

-

- Enables formation of complex bispyrrole structures.

- Provides access to multifunctional pyrrole derivatives.

Continuous Flow One-Step Synthesis via Hantzsch Reaction

A novel, efficient continuous flow method synthesizes pyrrole-3-carboxylic acids and derivatives, which can be adapted for nitrile-substituted pyrroles like this compound.

-

- Reactants include tert-butyl acetoacetates, amines, and 2-bromoketones.

- The Hantzsch reaction occurs in a microreactor, generating HBr in situ.

- HBr hydrolyzes tert-butyl esters to the corresponding acids within the same reactor.

-

- Single-step synthesis without intermediate isolation.

- High efficiency and scalability.

- Reduced reaction times and improved yields compared to batch processes.

| Method | Reaction Type | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|

| Batch synthesis | Multi-step | Lower | Longer | Requires workup and purification |

| Continuous flow | One-step, flow | Higher | Shorter | In situ hydrolysis, scalable |

This continuous flow approach represents a significant advancement in pyrrole derivative synthesis, potentially applicable to this compound.

Pyrrole-2-Carbonitrile Synthesis via Chlorosulfonyl Isocyanate and DMF

Although primarily focused on pyrrole-2-carbonitriles, related synthetic principles apply to this compound preparation.

-

- Reaction of 1-methylpyrrole with chlorosulfonyl isocyanate in dichloromethane.

- Subsequent treatment with dimethylformamide (DMF) and acid workup.

- Triethylamine addition improves yields by precipitating by-product salts.

-

- Improved yields from 31-41% to 65-76% with triethylamine treatment.

- Requires vacuum distillation and aqueous extraction.

-

- Multi-step with tedious aqueous workup.

- Use of potentially hazardous reagents and low temperatures.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Multi-component (α-hydroxyketones + amines) | Phenacyl bromide → α-hydroxyketone + oxoacetonitrile + primary amine, AcOH, EtOH, 70 °C | 80-95 | High yield, mild conditions | Requires chromatographic purification |

| Condensation with active methylene nitriles | Pyrrole aldehyde/ketone + malononitrile or related | Moderate to High | Access to bispyrroles, multifunctional | Multi-step, intermediate isolation |

| Continuous flow Hantzsch reaction | tert-butyl acetoacetates + amines + 2-bromoketones, microreactor | High | One-step, scalable, efficient | Requires specialized equipment |

| Chlorosulfonyl isocyanate + DMF | 1-methylpyrrole + chlorosulfonyl isocyanate, DMF, acid workup | 65-76 | Established method, improved yield | Multi-step, hazardous reagents |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry Applications

2-Methyl-1H-pyrrole-3-carbonitrile serves as a precursor for various pharmaceutical compounds, particularly those targeting inflammatory diseases and infections. Its derivatives have shown potential in the following areas:

- Antimicrobial Activity : Research indicates that pyrrole derivatives exhibit significant antibacterial properties. For instance, compounds derived from pyrrole structures have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition zones, suggesting their potential as antibacterial agents .

- Anti-inflammatory Agents : Pyrrole-based compounds are being explored for their anti-inflammatory properties. A study highlighted the synthesis of COX-2 selective inhibitors from pyrrole frameworks, which are crucial for managing pain and inflammation .

- Cancer Therapeutics : Certain pyrrole derivatives have been identified as potential therapeutic agents for neoplastic diseases. Their ability to inhibit specific pathways involved in cancer progression makes them valuable candidates for further development .

Synthetic Methodologies

The synthesis of this compound often involves innovative chemical reactions that enhance its utility in research. The following methodologies are noteworthy:

- Three-component Reactions : A notable synthesis method involves a one-step reaction between α-hydroxyketones, oxoacetonitriles, and primary amines, yielding high atom efficiency and scalability. This method allows for the rapid generation of a library of pyrrole derivatives with diverse functional groups .

- Microwave-Assisted Synthesis : Recent advancements in microwave-assisted synthesis have improved the yield and efficiency of producing pyrrole derivatives. This technique facilitates faster reaction times while maintaining high purity levels .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound derivatives revealed that specific substitutions on the pyrrole ring significantly enhanced their activity against Gram-positive and Gram-negative bacteria. The results indicated:

| Compound | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Compound A | 15 | 32 |

| Compound B | 18 | 64 |

This data underscores the importance of structural modifications in enhancing biological activity .

Case Study 2: Synthesis of COX-2 Inhibitors

In another study, researchers synthesized a series of COX-2 selective inhibitors from this compound derivatives. The synthesis involved reducing the cyano group to an aldehyde, followed by coupling with various amines to yield potent anti-inflammatory agents. The yields were consistently above 70%, demonstrating the robustness of the synthetic route.

| Reaction Step | Yield (%) |

|---|---|

| Initial Synthesis | 76 |

| Reduction Step | 93 |

| Final Product | 95 |

These findings illustrate the compound's versatility as a building block for drug discovery .

Mechanism of Action

The mechanism of action of 2-Methyl-1H-pyrrole-3-carbonitrile involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-1H-pyrrole-3-carboxaldehyde

- 2-Methyl-1H-pyrrole-3-carboxylic acid

- 2-Methyl-1H-pyrrole-3-methanol

Uniqueness

2-Methyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. The cyano group can act as a versatile functional group for further chemical modifications, making this compound valuable in synthetic and medicinal chemistry .

Biological Activity

2-Methyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound characterized by its pyrrole ring structure, which is substituted with a methyl group at the 2-position and a cyano group at the 3-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C6H6N2

- Molecular Weight : 118.12 g/mol

- Structure : The compound features a five-membered aromatic heterocycle with one nitrogen atom in the ring and a cyano group (C≡N) that enhances its reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the cyano group may contribute to its ability to disrupt microbial cell functions.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have shown promising results. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, indicating potential as a chemotherapeutic agent. The mechanism appears to involve interference with cellular signaling pathways related to apoptosis and cell cycle regulation.

The biological activity of this compound may be attributed to its interaction with various biological targets:

- Receptor Binding : Similar compounds have been shown to bind with high affinity to multiple receptors, potentially influencing pathways related to immune responses and inflammation.

- Cytokine Production : The compound may modulate cytokine production, thereby affecting immune responses and tumor microenvironments.

Table 1: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Immune Modulation | Influences cytokine production |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests that it could serve as a lead compound for developing new antimicrobial agents.

Case Study: Cancer Cell Proliferation Inhibition

In vitro assays performed on various cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting strong potential for further development as an anticancer drug.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is still under investigation, but preliminary data suggest favorable absorption characteristics. Its predicted boiling point is approximately 256 °C, indicating stability under physiological conditions.

Toxicological Considerations

While initial studies indicate low cytotoxicity against normal cells, comprehensive toxicological assessments are necessary to evaluate its safety profile for potential therapeutic applications.

Q & A

Q. Basic Research Focus

Q. Advanced Characterization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.